Position-Specific 13C-Labeling Enables Distinct Metabolic Flux Quantification
The use of [1-13C]serine enables precise quantification of serine-to-glycine flux that is not possible with unlabeled serine or alternative isotopologues. In Chinese hamster ovary (CHO) cells, the relative flux of serine to glycine measured with [1-13C]serine was 38.5-fold higher in CHOm+ cells (3080 ± 320 nmol/24 h per mg DNA) compared to CHOm- cells (80 ± 28 nmol/24 h per mg DNA; P = 0.0001) [1]. This differential measurement relies on the position-specific 13C label at the carboxyl carbon, which tracks the decarboxylation step uniquely catalyzed by serine hydroxymethyltransferase. Unlabeled serine yields no flux data, while [2-13C]serine or [3-13C]serine would report on different carbon transfers.
| Evidence Dimension | Serine-to-glycine metabolic flux |
|---|---|
| Target Compound Data | 3080 ± 320 nmol/24 h per mg DNA (CHOm+ cells); 80 ± 28 nmol/24 h per mg DNA (CHOm- cells) |
| Comparator Or Baseline | CHOm- cells vs. CHOm+ cells (baseline comparator is cell line without mitochondrial SHMT) |
| Quantified Difference | 38.5-fold difference (P = 0.0001) |
| Conditions | CHO cell lines with/without mitochondrial serine hydroxymethyltransferase; 24-hour incubation; [1-13C]serine tracer |
Why This Matters
This demonstrates that L-Serine-1-13C is essential for dissecting compartment-specific serine metabolism, a capability that unlabeled serine or other isotopologues cannot provide.
- [1] Narkewicz, M. R., et al. (1996). Evidence for intracellular partitioning of serine and glycine metabolism in Chinese hamster ovary cells. Biochemical Journal, 313(Pt 3), 991–996. View Source
